![molecular formula C7H5Br2Cl B131885 1-Bromo-2-(bromomethyl)-4-chlorobenzene CAS No. 66192-24-3](/img/structure/B131885.png)
1-Bromo-2-(bromomethyl)-4-chlorobenzene
Overview
Description
“1-Bromo-2-(bromomethyl)-4-chlorobenzene” is a halogenated aromatic compound. It contains a benzene ring, which is a cyclic structure of six carbon atoms with alternating single and double bonds. The compound has bromine atoms attached to the first and second carbon atoms and a chlorine atom attached to the fourth carbon atom .
Molecular Structure Analysis
The molecular structure of “1-Bromo-2-(bromomethyl)-4-chlorobenzene” would consist of a benzene ring with bromine and chlorine substituents. The exact structure would depend on the positions of these substituents on the ring .Chemical Reactions Analysis
Again, while specific reactions involving “1-Bromo-2-(bromomethyl)-4-chlorobenzene” are not available, brominated compounds are generally reactive. They can undergo substitution reactions, where another atom or group replaces the bromine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Bromo-2-(bromomethyl)-4-chlorobenzene” would depend on its exact structure. Brominated and chlorinated compounds are generally dense, with high boiling points .Scientific Research Applications
Environmental Chemistry and Degradation Studies
Understanding the fate of organic pollutants in the environment is essential. Researchers study the degradation pathways of 1-Bromo-2-(bromomethyl)-4-chlorobenzene in soil, water, and air. By investigating its transformation products, they gain insights into its environmental impact and potential risks.
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-bromo-2-(bromomethyl)-4-chlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2Cl/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKGZXVMMFBCJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474371 | |
Record name | 2-Bromo-5-chlorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(bromomethyl)-4-chlorobenzene | |
CAS RN |
66192-24-3 | |
Record name | 2-Bromo-5-chlorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BROMO-5-CHLOROBENZYLBROMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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